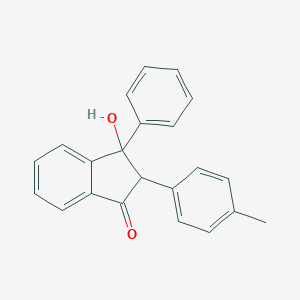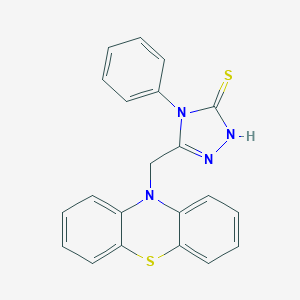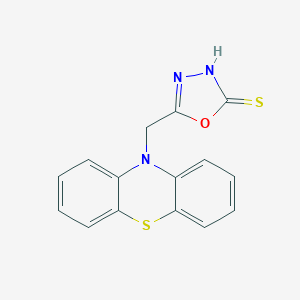
3-Hydroxy-2-(4-methylphenyl)-3-phenyl-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(4-methylphenyl)-3-phenyl-1-indanone (also known as HMK or HMK-1) is a synthetic compound that has been widely studied for its potential applications in scientific research. HMK is a member of the indanone family of compounds, which are known for their diverse biological activities and potential therapeutic benefits. In
Wissenschaftliche Forschungsanwendungen
HMK has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroprotection, where HMK has been shown to protect neurons against oxidative stress and inflammation. HMK has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Wirkmechanismus
The mechanism of action of HMK is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. HMK has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. HMK has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
HMK has been shown to have a number of biochemical and physiological effects in the body. These include the modulation of oxidative stress and inflammation, the inhibition of cell growth and survival, and the induction of apoptosis. HMK has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HMK in lab experiments is its ability to modulate a variety of signaling pathways in the body. This makes it a useful tool for studying the mechanisms of various diseases and for developing new therapeutic strategies. However, one of the limitations of using HMK in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on HMK. One area of research is in the development of new HMK derivatives with improved solubility and bioavailability. Another area of research is in the identification of new signaling pathways that are modulated by HMK, which could lead to the development of new therapeutic strategies for a variety of diseases. Additionally, further studies are needed to elucidate the mechanism of action of HMK and to determine its safety and efficacy in vivo.
Synthesemethoden
HMK can be synthesized using a variety of methods, including the Friedel-Crafts reaction, the Suzuki-Miyaura cross-coupling reaction, and the Heck reaction. The most common method for synthesizing HMK is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-methylphenylboronic acid and 3-phenyl-1-indanone in the presence of a palladium catalyst.
Eigenschaften
Molekularformel |
C22H18O2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
3-hydroxy-2-(4-methylphenyl)-3-phenyl-2H-inden-1-one |
InChI |
InChI=1S/C22H18O2/c1-15-11-13-16(14-12-15)20-21(23)18-9-5-6-10-19(18)22(20,24)17-7-3-2-4-8-17/h2-14,20,24H,1H3 |
InChI-Schlüssel |
PGJFNBYODRCHKH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)


![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)
![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)